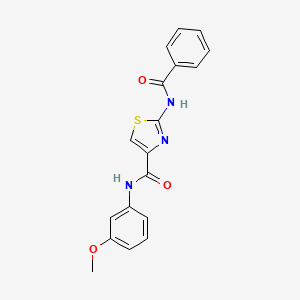

2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-25-18(20-15)21-16(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIKTGPGWMKUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between a benzoyl chloride and an amine.

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanol in the presence of a base like sodium methoxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research indicates that compounds similar to 2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups enhances their antiproliferative activity, making them potential candidates for cancer therapy .

- Anti-inflammatory Effects : This compound has shown promise in modulating inflammatory responses. Studies have demonstrated its ability to inhibit key enzymes involved in the production of inflammatory mediators, suggesting its potential use in treating chronic inflammatory diseases .

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Enzyme Inhibition | Inhibits soluble epoxide hydrolase |

Biology

- Mechanism of Action : The compound interacts with specific molecular targets, including enzymes and receptors, leading to modulation of their activity. This interaction is crucial for understanding its therapeutic potential in treating diseases like cancer and inflammation.

- Structure-Activity Relationship (SAR) : Analysis of SAR has revealed that modifications in the thiazole and benzamide moieties can enhance biological activity. For instance, electron-withdrawing groups have been shown to improve potency against cancer cell lines compared to their unsubstituted counterparts .

Material Science

The unique structural features of this compound make it a candidate for the development of new materials with specific properties. Its application in material science is still under exploration but holds potential for creating innovative compounds with tailored functionalities.

Case Studies and Research Findings

- Antitumor Activity Study : A study focused on compounds with similar structural features found significant cytotoxic effects against various cancer cell lines, particularly noting that the presence of the methoxy group enhanced activity against specific cancer types.

- Anti-inflammatory Research : In vitro assays demonstrated that this compound could effectively reduce levels of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). These findings are critical for developing therapies aimed at chronic inflammatory conditions .

- SAR Analysis : Research highlighted that modifications in the piperidine and thiazole groups could enhance biological activity. Compounds with electron-withdrawing substituents showed improved efficacy against cancer cells compared to their unsubstituted analogs .

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of casein kinase 1 delta and epsilon by binding to the active site of these enzymes, thereby preventing their catalytic activity. This inhibition can lead to the disruption of cellular processes such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The thiazole-4-carboxamide scaffold is a versatile pharmacophore. Key comparisons with analogous compounds are outlined below:

Table 1: Structural and Functional Comparison of Thiazole-4-carboxamide Derivatives

*Estimated based on analogous synthetic routes in .

Key Findings

However, this may reduce hydrophobic interactions in the ATP-binding pocket of CK1δ/ε, leading to lower potency than Compound 5 (IC50 = 10–50 nM) . Benzimidazole/benzoxazole substituents (e.g., in Compound 5 and derivatives) form critical hydrogen bonds with hinge residues (e.g., Glu87 in CK1δ), explaining their nanomolar potency . The 3-methoxyphenyl group lacks this hydrogen-bonding capacity, which may limit efficacy.

Synthetic Methodologies: The target compound’s synthesis likely parallels methods in and , using carbodiimide coupling agents (e.g., HBTU/EDCI) and DIPEA as a base. However, intermediates like ethyl 2-aminothiazole-4-carboxylate () require hydrolysis to the active carboxylic acid before amidation .

Biological Selectivity :

- Compound 5 exhibits >100-fold selectivity for CK1δ/ε over 442 kinases, attributed to its benzimidazole moiety occupying a hydrophobic pocket near Met82 . The 3-methoxyphenyl group’s smaller size and polar methoxy group may reduce this selectivity.

Cellular Activity :

- Analogs like Compound 5 induce apoptosis in OVCAR-3 and SW480 cells (22–39% cell death at 10 μM), while the target compound’s activity remains uncharacterized . Structural differences suggest lower cytotoxicity unless compensatory pharmacokinetic advantages (e.g., improved bioavailability) exist.

Biological Activity

2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being studied for its potential therapeutic applications, especially as an anticancer agent and enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 320.37 g/mol. The structure features a thiazole ring, which is known for its bioactive properties, combined with a benzamido group that enhances its interaction with biological targets.

The primary mechanism of action involves the inhibition of specific enzymes such as casein kinase 1 delta and epsilon. These enzymes play crucial roles in cellular processes including cell cycle regulation and apoptosis. By binding to the active sites of these kinases, this compound disrupts the Wnt signaling pathway, which is essential for cell proliferation and differentiation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays indicated significant cytotoxic effects against human cancer cell lines with IC values comparable to established chemotherapeutics .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Enzyme Inhibition

The compound also exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance binding affinity and selectivity towards COX enzymes .

Table 2: Enzyme Inhibition Studies

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against various pathogens. Preliminary data indicate effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) suggesting moderate potency .

Table 3: Antibacterial Activity

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of thiazole derivatives similar to this compound. For example, a study demonstrated that derivatives with structural similarities exhibited significant growth inhibition in multiple cancer cell lines, supporting the hypothesis that modifications to the thiazole core can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide, and how are key intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions involving coupling agents like EDCI/HOBt in solvents such as DMF or THF. Key intermediates (e.g., carboxylic acids or esters) are prepared by reacting substituted benzamides with thiazole precursors under controlled pH and temperature. Post-synthesis, intermediates are purified via column chromatography and characterized using NMR, NMR, and mass spectrometry (ESI-MS) to confirm structural integrity .

- Critical Parameters : Reaction time (e.g., 24–48 hours for hydrolysis) and stoichiometric ratios of coupling agents (e.g., HBTU) are optimized to achieve yields >60%. Solvent choice (e.g., THF for ester hydrolysis) impacts reaction efficiency .

Q. How is the purity and structural confirmation of the compound validated post-synthesis?

- Analytical Techniques :

- HPLC : Used to assess purity (>95% for most derivatives) with reverse-phase C18 columns and UV detection .

- Spectroscopy : NMR (400–600 MHz) identifies substituent-specific proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm). NMR confirms carbonyl and aromatic carbon signals .

- Melting Point Analysis : Determines crystallinity (e.g., 147–158°C for thiazole-carboxamide derivatives) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s selectivity for CK1δ over CK1ε in kinase inhibition?

- Structure-Activity Relationship (SAR) Insights :

- Substituent Effects : Introducing hydrophobic groups (e.g., trifluoromethyl) at the benzamide position enhances CK1δ binding (IC = 22 nM) by filling hydrophobic pockets in the ATP-binding site. Conversely, hydrophilic groups reduce activity .

- Gatekeeper Residue Interactions : Mutagenesis studies (e.g., M82F mutation in CK1δ) reveal that π-hydrogen bonding with benzimidazole derivatives is critical for selectivity. Docking simulations (MOE software) align with X-ray crystallography data (1.7 Å resolution) .

- Experimental Validation : Kinase inhibition assays (KINOMEscan™) screen 442 kinases at 10 µM to quantify selectivity. CK1δ/ε inhibition is confirmed via radioactive phosphate incorporation assays using GST-p53 fusion proteins as substrates .

Q. What methodologies resolve discrepancies in the compound’s biological activity across cell lines (e.g., OVCAR-3 vs. DU-145)?

- Cell-Based Assays :

- Flow Cytometry : Measures apoptosis (propidium iodide staining) and cell cycle arrest (e.g., G1 phase accumulation in Colo357 cells treated with 4 µM compound).

- Dose-Response Profiling : IC values vary due to differences in membrane permeability (e.g., OVCAR-3 shows 39% cell death at 4 µM, while DU-145 is resistant). Lipophilicity (logP) adjustments via substituent modification improve cellular uptake .

- Mechanistic Studies : Western blotting detects downstream targets (e.g., NF-κB pathway inhibition) to correlate kinase inhibition with phenotypic effects. C-terminal phosphorylation status of CK1δ (regulated by incubation temperature) modulates inhibitor efficacy .

Q. How does X-ray crystallography inform the design of high-affinity analogs?

- Structural Insights : Co-crystallization of the compound with CK1δ (1.7 Å resolution) identifies key interactions:

- Hinge Region : Hydrogen bonding between the thiazole carbonyl and Glu83.

- Selectivity Pocket : Van der Waals contacts with Phe82 (gatekeeper residue) enhance affinity.

- Design Strategy : Fragment-based drug design (FBDD) optimizes substituents (e.g., trifluoromethoxy groups) to exploit hydrophobic pockets. Energy minimization (REFMAC5) validates binding modes .

Methodological Guidelines

Q. What protocols are recommended for assessing the compound’s stability under physiological conditions?

- In Vitro Stability Tests :

- Plasma Stability : Incubate compound in human plasma (37°C, pH 7.4) for 24 hours; analyze degradation via LC-MS.

- Microsomal Metabolism : Use liver microsomes (CYP450 enzymes) to identify metabolites. NADPH cofactors are added to simulate oxidative metabolism .

Q. How can researchers validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) :

- Heat-treated lysates (45–65°C) are centrifuged; remaining soluble protein (CK1δ) is quantified via Western blot.

- A rightward shift in melting temperature indicates compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.